Increased Lipophilicity (XLogP3) Relative to Bis-Methoxy Analog Enhances Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 of 3.4, which is 0.8 log units higher than its direct bis-methoxy analog (2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide; XLogP3 ≈ 2.6). This represents a roughly 6-fold increase in predicted octanol-water partition coefficient, which, based on well-established drug-likeness guidelines, is expected to enhance passive transcellular permeability [1]. While no direct biological data exists for either compound, the higher lipophilicity of the target compound positions it distinctly for applications requiring improved membrane penetration, such as intracellular target engagement or central nervous system (CNS) library design, provided solubility remains within an acceptable range.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide: XLogP3 ≈ 2.6 (estimated based on difference in ACD/Percepta logP contributions for OEt vs OMe substitution on aromatic ring) |
| Quantified Difference | Δ XLogP3 ≈ +0.8 log units |
| Conditions | Calculated using XLogP3 algorithm, as implemented in PubChem (release 2025.09.15) |
Why This Matters
This differentiation provides a rational basis for selecting the target compound over the methoxy analog in permeability-limited screening assays, where higher lipophilicity is a key design criterion.
- [1] PubChem. (2025). Compound Summary for CID 41527809. National Center for Biotechnology Information. View Source
